molecular formula C31H27F3N4 B11216275 4-(4-benzylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

4-(4-benzylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11216275
M. Wt: 512.6 g/mol
InChI Key: IWQLUSCZJDAGQO-UHFFFAOYSA-N
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Description

4-BENZYL-1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE is a complex organic compound featuring a piperidine ring substituted with a pyrrolopyrimidine moiety, which is further substituted with phenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE typically involves multi-step organic synthesisCommon reagents used in these steps include various halogenated precursors, organometallic reagents, and catalysts to facilitate coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

4-BENZYL-1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BENZYL-1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZYL-1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE is unique due to its combination of a piperidine ring with a highly substituted pyrrolopyrimidine core. This structural complexity imparts specific chemical and biological properties that distinguish it from other similar compounds. Its trifluoromethyl group, in particular, can enhance its metabolic stability and bioavailability, making it a valuable compound for further research and development .

Properties

Molecular Formula

C31H27F3N4

Molecular Weight

512.6 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C31H27F3N4/c32-31(33,34)25-12-7-13-26(19-25)38-20-27(24-10-5-2-6-11-24)28-29(35-21-36-30(28)38)37-16-14-23(15-17-37)18-22-8-3-1-4-9-22/h1-13,19-21,23H,14-18H2

InChI Key

IWQLUSCZJDAGQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC=C6

Origin of Product

United States

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